molecular formula C19H28N2O2 B5979162 3-hydroxy-1-(2-phenylethyl)-3-(1-piperidinylmethyl)-2-piperidinone

3-hydroxy-1-(2-phenylethyl)-3-(1-piperidinylmethyl)-2-piperidinone

Cat. No. B5979162
M. Wt: 316.4 g/mol
InChI Key: GKSBTCRBQHGOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(2-phenylethyl)-3-(1-piperidinylmethyl)-2-piperidinone, commonly known as HPP-0009, is a synthetic compound that belongs to the family of piperidinone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

The exact mechanism of action of HPP-0009 is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cell growth, proliferation, and inflammation. HPP-0009 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
HPP-0009 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. HPP-0009 has also been shown to reduce neuronal damage and inflammation in animal models of neurodegenerative diseases. In addition, HPP-0009 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

HPP-0009 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations for lab experiments. HPP-0009 has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood. In addition, the exact mechanism of action of HPP-0009 is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of HPP-0009. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to study its safety and efficacy in human clinical trials. In addition, further studies are needed to fully understand the mechanism of action of HPP-0009 and to design experiments to study its effects. Finally, the development of more potent and selective derivatives of HPP-0009 may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

HPP-0009 is synthesized by a multi-step process that involves the reaction of 2-benzylpiperidine with 1-bromo-2-phenylethane, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 3-hydroxy-2-piperidone.

Scientific Research Applications

HPP-0009 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity by inhibiting the growth and proliferation of cancer cells. HPP-0009 has also been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, HPP-0009 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-18-19(23,16-20-12-5-2-6-13-20)11-7-14-21(18)15-10-17-8-3-1-4-9-17/h1,3-4,8-9,23H,2,5-7,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSBTCRBQHGOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CCCN(C2=O)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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